2,3,5-Trifluoropyrazine
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Overview
Description
2,3,5-Trifluoropyrazine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyrazine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluoropyrazine can be synthesized through several methods. One common approach involves the fluorination of 2,3,5-trichloropyridine using potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds at 150°C for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. The use of cesium fluoride and potassium fluoride mixtures in solvents like sulfolane and dimethyl sulfoxide (DMSO) is common. The reaction conditions are carefully controlled, with temperatures maintained at around 145°C for extended periods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation may yield pyrazine derivatives with additional functional groups.
Scientific Research Applications
2,3,5-Trifluoropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoropyrazine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This makes it a valuable tool in medicinal chemistry for designing inhibitors of key biological pathways .
Comparison with Similar Compounds
2,3,5-Trifluoropyridine: Similar in structure but with a pyridine ring instead of pyrazine.
2,3,5-Trifluoroisonicotinic acid: Contains a carboxylic acid group, making it more reactive in certain conditions.
Uniqueness: 2,3,5-Trifluoropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.
Properties
CAS No. |
55215-60-6 |
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Molecular Formula |
C4HF3N2 |
Molecular Weight |
134.06 g/mol |
IUPAC Name |
2,3,5-trifluoropyrazine |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI Key |
USSVFPGZPWIWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)F)F)F |
Origin of Product |
United States |
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